molecular formula C58H92N18O10 B15126145 H-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-DL-Pro-DL-Val-Gly-DL-Lys-DL-Lys-NH2

H-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-DL-Pro-DL-Val-Gly-DL-Lys-DL-Lys-NH2

Cat. No.: B15126145
M. Wt: 1201.5 g/mol
InChI Key: HTQNAQFVDAMSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-DL-Pro-DL-Val-Gly-DL-Lys-DL-Lys-NH2 is a synthetic peptide composed of a sequence of amino acids. Each amino acid in the sequence is in the DL form, indicating that it contains both D- and L- isomers. This peptide sequence includes phenylalanine, arginine, tryptophan, glycine, lysine, proline, and valine, among others. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-DL-Pro-DL-Val-Gly-DL-Lys-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve automated peptide synthesizers to ensure high efficiency and yield. The process would be scaled up, and purification methods such as high-performance liquid chromatography (HPLC) would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-DL-Pro-DL-Val-Gly-DL-Lys-DL-Lys-NH2 can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like tryptophan and methionine can be oxidized.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability.

Biology

In biological research, peptides like this one are often used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

In medicine, synthetic peptides are explored for their potential as therapeutic agents, including as antimicrobial peptides, enzyme inhibitors, and vaccine components.

Industry

In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and versatility.

Mechanism of Action

The mechanism of action of H-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-DL-Pro-DL-Val-Gly-DL-Lys-DL-Lys-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to triggering immune responses.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-DL-Pro-DL-Val-Gly-DL-Lys-DL-Lys-NH2: can be compared to other synthetic peptides with similar sequences but different amino acid compositions or configurations.

    This compound: is unique due to its specific sequence and the presence of both D- and L- isomers, which can affect its biological activity and stability.

Uniqueness

The uniqueness of this peptide lies in its specific sequence and the inclusion of both D- and L- isomers, which can confer unique structural and functional properties compared to peptides composed solely of L-amino acids.

Properties

Molecular Formula

C58H92N18O10

Molecular Weight

1201.5 g/mol

IUPAC Name

1-[6-amino-2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[1-[[2-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H92N18O10/c1-35(2)49(56(85)69-34-47(77)70-42(21-9-12-26-60)53(82)72-41(50(63)79)20-8-11-25-59)75-55(84)46-24-15-29-76(46)57(86)44(22-10-13-27-61)71-48(78)33-68-52(81)45(31-37-32-67-40-19-7-6-18-38(37)40)74-54(83)43(23-14-28-66-58(64)65)73-51(80)39(62)30-36-16-4-3-5-17-36/h3-7,16-19,32,35,39,41-46,49,67H,8-15,20-31,33-34,59-62H2,1-2H3,(H2,63,79)(H,68,81)(H,69,85)(H,70,77)(H,71,78)(H,72,82)(H,73,80)(H,74,83)(H,75,84)(H4,64,65,66)

InChI Key

HTQNAQFVDAMSPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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